molecular formula C21H24N2O6 B11950128 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid CAS No. 19649-03-7

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid

Cat. No.: B11950128
CAS No.: 19649-03-7
M. Wt: 400.4 g/mol
InChI Key: UEAPJHKMJTZURQ-UHFFFAOYSA-N
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Description

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid is a complex organic compound with a unique structure that includes both hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and deprotection. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling reactions to form the desired amide bonds. The final deprotection step yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • 2,3-Dihydroxybenzoic acid

Uniqueness

2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

19649-03-7

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H24N2O6/c1-14(24)18(23-21(28)29-13-16-10-6-3-7-11-16)19(25)22-17(20(26)27)12-15-8-4-2-5-9-15/h2-11,14,17-18,24H,12-13H2,1H3,(H,22,25)(H,23,28)(H,26,27)

InChI Key

UEAPJHKMJTZURQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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